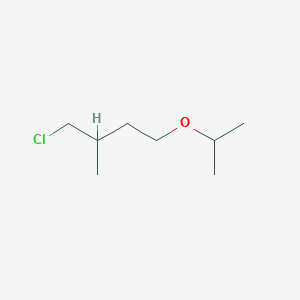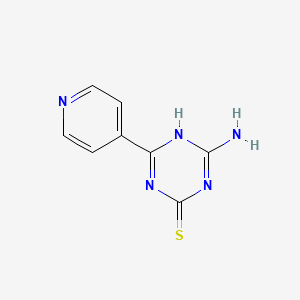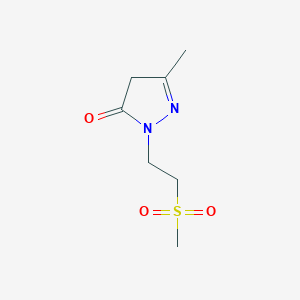
9,9-Dimethyl-1,5-diazecan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,9-Dimethyl-1,5-diazecan-2-one, also known by its chemical formula C10H20N2O, is a heterocyclic organic compound. It belongs to the class of diazecanes, which are seven-membered ring structures containing two nitrogen atoms. The compound’s systematic name reflects its structure: it consists of a diazecane ring with two methyl groups (CH3) attached at the 9th position.
Métodos De Preparación
Synthetic Routes:
Several synthetic routes exist for the preparation of 9,9-Dimethyl-1,5-diazecan-2-one. One common method involves the cyclization of a suitable precursor, such as a diamine or a diol, under specific reaction conditions. For example, the reaction of 1,5-diaminopentane with acetic anhydride can yield the desired compound.
Industrial Production:
While industrial-scale production methods may vary, the synthesis typically involves efficient and scalable processes. These methods prioritize yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
9,9-Dimethyl-1,5-diazecan-2-one can participate in various chemical reactions:
Oxidation: Undergoes oxidation reactions, potentially leading to the formation of amine oxides.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions: Reagents like hydrogen peroxide (for oxidation) and reducing agents (for reduction) are commonly employed.
Major Products: The major products depend on the specific reaction conditions and the substituents present.
Aplicaciones Científicas De Investigación
9,9-Dimethyl-1,5-diazecan-2-one finds applications in various scientific fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or antiviral properties.
Medicine: Research explores its pharmacological effects and potential therapeutic applications.
Industry: May serve as a precursor in the production of specialty chemicals.
Mecanismo De Acción
The precise mechanism of action for 9,9-Dimethyl-1,5-diazecan-2-one depends on its specific interactions with biological targets. It could modulate enzymatic activity, receptor binding, or cellular signaling pathways. Further studies are needed to elucidate its detailed mechanisms.
Comparación Con Compuestos Similares
While 9,9-Dimethyl-1,5-diazecan-2-one is unique due to its diazecane ring and methyl substituents, similar compounds include other diazecanes and related heterocycles.
Remember that this compound’s properties and applications continue to be explored, and ongoing research contributes to our understanding
Propiedades
Fórmula molecular |
C10H20N2O |
|---|---|
Peso molecular |
184.28 g/mol |
Nombre IUPAC |
9,9-dimethyl-1,5-diazecan-2-one |
InChI |
InChI=1S/C10H20N2O/c1-10(2)5-3-6-11-7-4-9(13)12-8-10/h11H,3-8H2,1-2H3,(H,12,13) |
Clave InChI |
DRQDIYHQCIRASB-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCNCCC(=O)NC1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[2-(4-Methylphenyl)-2-oxoethyl]amino}butanoic acid](/img/structure/B13202713.png)

![4,7-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13202725.png)
![5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid](/img/structure/B13202728.png)
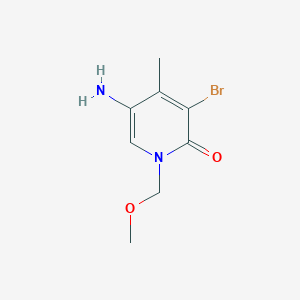
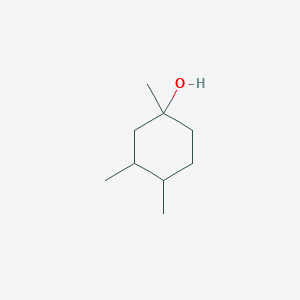
![N-[4-(2-Aminopropan-2-YL)phenyl]acetamide](/img/structure/B13202775.png)
![2,2-Difluoro-3-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}propan-1-amine](/img/structure/B13202780.png)
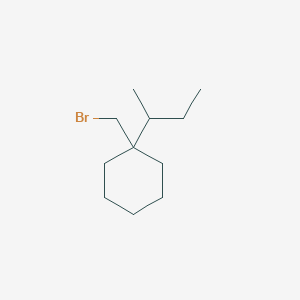
![2-{[(4-Fluorophenyl)methyl]amino}-N,N-dimethylacetamide](/img/structure/B13202786.png)
